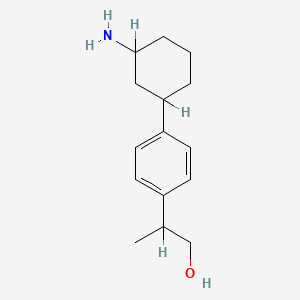
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is an organic compound that features a cyclohexyl ring with an amino group, a benzene ring, and an ethanol group. This compound is of interest due to its unique structure, which combines elements of both aliphatic and aromatic chemistry, making it a versatile molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol typically involves the hydrogenation of nitrocinnamic acids using a skeletal nickel catalyst. This process predominantly forms the cis-3-aminocyclohexyl and trans-4-aminocyclohexyl derivatives . The reaction conditions include:
Catalyst: Skeletal nickel
Temperature: Elevated temperatures to facilitate hydrogenation
Pressure: High hydrogen pressure to ensure complete reduction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors with continuous feed systems to maintain consistent reaction conditions. The use of robust catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Aminocyclohexyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate: Contains a carbamate group instead of an ethanol group.
Uniqueness
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is unique due to its combination of an amino group, a cyclohexyl ring, and an ethanol group, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
73823-84-4 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
2-[4-(3-aminocyclohexyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-11(10-17)12-5-7-13(8-6-12)14-3-2-4-15(16)9-14/h5-8,11,14-15,17H,2-4,9-10,16H2,1H3 |
InChI 键 |
KHRUUWKYUQXZNE-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C1=CC=C(C=C1)C2CCCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


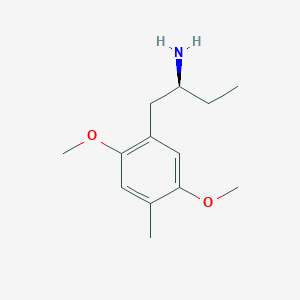
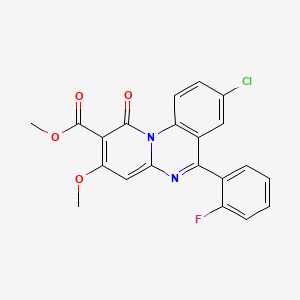

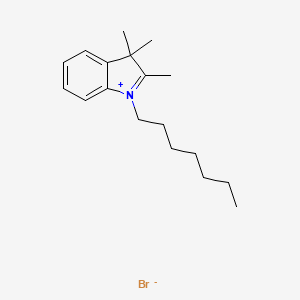
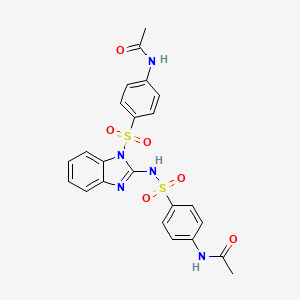

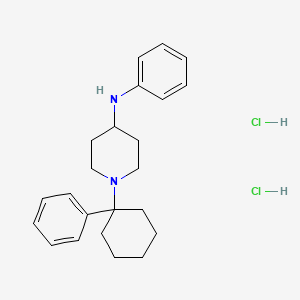
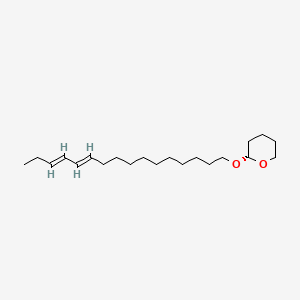
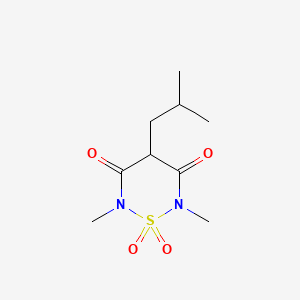
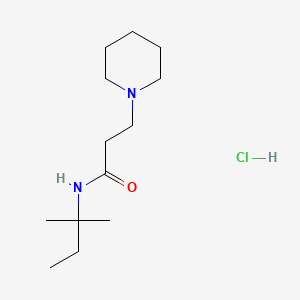
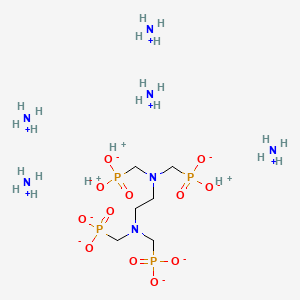

![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
